molecular formula C5H4F4N2 B13653029 4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13653029
M. Wt: 168.09 g/mol
InChI Key: ADSWEPRZUMXJAW-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-fluoro-1-methyl-3-(trifluoromethyl)pyrazole with appropriate reagents under controlled conditions. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 1-Fluoro-3-(trifluoro-methyl)benzene
  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene

Uniqueness

4-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of high thermal stability, resistance to oxidation, and potential bioactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H4F4N2

Molecular Weight

168.09 g/mol

IUPAC Name

4-fluoro-1-methyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H4F4N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3

InChI Key

ADSWEPRZUMXJAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)F

Origin of Product

United States

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